(3-Methylpyrazin-2-yl)methanamine

Übersicht

Beschreibung

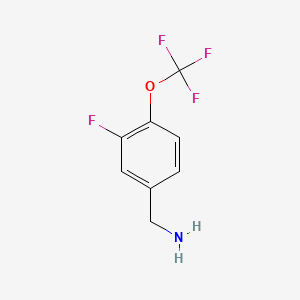

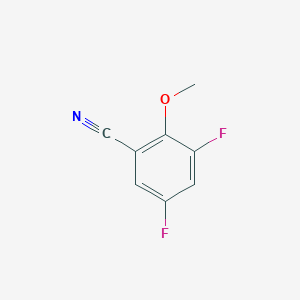

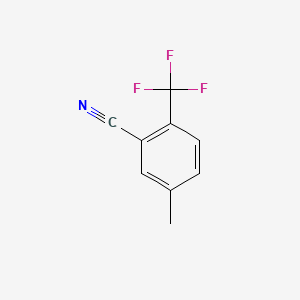

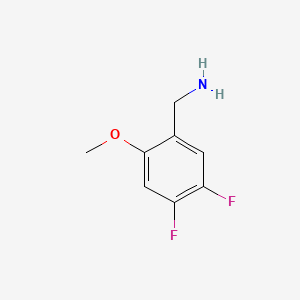

“(3-Methylpyrazin-2-yl)methanamine” is a chemical compound with potential applications in various fields of research and industry. It is also known as Pyrazinemethanamine . The IUPAC name for this compound is (3-methylpyrazin-2-yl)methanamine .

Molecular Structure Analysis

The molecular formula of “(3-Methylpyrazin-2-yl)methanamine” is C6H9N3 . The InChI code for this compound is 1S/C6H9N3/c1-5-6(4-7)9-3-2-8-5 . This information can be used to derive the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Applications

(3-Methylpyrazin-2-yl)methanamine derivatives have demonstrated potential in antibacterial and antifungal applications. For example, Rao et al. (2013) synthesized a novel azetidine derivative that displayed acceptable results in antibacterial and antifungal activity tests (Rao, Prasad, & Rao, 2013).

Anticonvulsant Properties

Some derivatives of (3-Methylpyrazin-2-yl)methanamine have been explored for their anticonvulsant properties. Pandey and Srivastava (2011) synthesized a series of novel Schiff bases of 3-aminomethyl pyridine, which were screened for anticonvulsant activity and showed promising results (Pandey & Srivastava, 2011).

Photocytotoxicity and Imaging Applications

Iron(III) complexes involving derivatives of (3-Methylpyrazin-2-yl)methanamine have shown potential in cellular imaging and photocytotoxicity. Basu et al. (2014) discovered that these complexes could generate reactive oxygen species and exhibit photocytotoxicity in red light, making them useful for targeted cancer therapies (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).

Anticancer Activity

Palladium(II) and Platinum(II) complexes based on Schiff bases of (3-Methylpyrazin-2-yl)methanamine derivatives have shown potential in anticancer treatments. Mbugua et al. (2020) characterized these complexes and observed significant anticancer activity against various human cancerous cell lines (Mbugua et al., 2020).

Catalysts in Organic Synthesis

Compounds derived from (3-Methylpyrazin-2-yl)methanamine have been used as catalysts in organic synthesis. Sankaralingam and Palaniandavar (2014) studied diiron(III) complexes as catalysts for selective hydroxylation of alkanes, demonstrating their efficacy in organic reactions (Sankaralingam & Palaniandavar, 2014).

Multicomponent Synthesis

Galli et al. (2019) described a one-pot multicomponent reaction involving 1H-(imidazol-5-yl)-N-substituted methanamines for synthesizing imidazopyrazines. This process showcases the versatility of (3-Methylpyrazin-2-yl)methanamine derivatives in complex chemical syntheses (Galli et al., 2019).

Safety and Hazards

“(3-Methylpyrazin-2-yl)methanamine” is considered hazardous. It has been assigned the GHS07 pictogram, and the associated hazard statements are H302, H315, H319, H335, which indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

It belongs to the class of organic compounds known as aralkylamines . These compounds are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Mode of Action

It’s worth noting that many aralkylamines interact with their targets by donating a proton to a receptor site, which can trigger a series of biochemical reactions .

Biochemical Pathways

Aralkylamines often play a role in neurotransmission, and can influence pathways related to mood, appetite, and alertness .

Pharmacokinetics

They are typically metabolized by liver enzymes and excreted in the urine .

Result of Action

Many aralkylamines have psychoactive properties and can influence mood and behavior .

Eigenschaften

IUPAC Name |

(3-methylpyrazin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-6(4-7)9-3-2-8-5/h2-3H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUQJIYKGCKQHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methylpyrazin-2-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.